2-(Carboxymethyl)-3-methylbenzoic acid

Description

Contextualization within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a class of organic compounds characterized by one or more carboxyl groups (–COOH) attached to an aromatic ring. wikipedia.orgnih.gov These compounds are typically crystalline solids and serve as fundamental building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers. mdpi.com The acidity and reactivity of the carboxyl group, combined with the stability and substitution possibilities of the aromatic ring, provide a versatile platform for chemical modifications. nih.gov

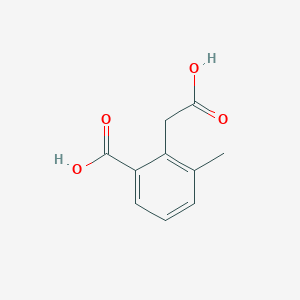

2-(Carboxymethyl)-3-methylbenzoic acid is a member of this family, specifically a dicarboxylic acid. Its structure can be viewed as a derivative of benzoic acid or phthalic acid, placing it within the subclass of substituted aromatic dicarboxylic acids. The presence of both a directly attached carboxyl group and a carboxymethyl group (–CH₂COOH) gives it distinct properties and reactivity compared to simpler aromatic acids like benzoic acid or toluic acids. wikipedia.orgwikipedia.org

Structural Features and Nomenclature of this compound

The systematic IUPAC name for this compound is this compound. This name clearly delineates its structural components: a benzoic acid core with a methyl group at the 3-position and a carboxymethyl group at the 2-position of the benzene (B151609) ring.

An alternative and commonly used name is 3-methylhomophthalic acid. "Homophthalic acid" refers to 2-(carboxymethyl)benzoic acid, and the "3-methyl" prefix indicates the position of the methyl group on the benzene ring. wikipedia.org

The key structural features are:

Aromatic Ring: A benzene ring providing a rigid scaffold.

Two Carboxylic Acid Groups: These groups are the primary sites of reactivity, allowing for the formation of salts, esters, and amides. Their different proximities to the ring influence their respective acidities.

Methyl Group: This group can influence the electronic properties and steric hindrance of the molecule.

Below is a table summarizing the key identification and structural information for the compound and its parent structure, homophthalic acid.

| Property | This compound | Homophthalic acid |

| IUPAC Name | This compound | 2-(Carboxymethyl)benzoic acid |

| Synonyms | 3-Methylhomophthalic acid | α-Carboxy-o-toluic acid |

| Molecular Formula | C₁₀H₁₀O₄ | C₉H₈O₄ |

| Molecular Weight | 194.18 g/mol | 180.16 g/mol |

| Structure | A benzene ring with a carboxyl group, a carboxymethyl group at the adjacent carbon, and a methyl group on the next carbon. | A benzene ring with a carboxyl group and an adjacent carboxymethyl group. |

Data inferred from related compound information.

Research Significance and Potential Areas of Investigation for this compound and its Analogs

While direct and extensive research on this compound is not widely published, its structural components and relation to other well-studied compounds suggest several potential avenues for investigation.

Pharmaceutical Research: The parent compound, homophthalic acid, is a known precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) tesicam. wikipedia.org This suggests that derivatives like this compound could also serve as valuable intermediates in the synthesis of novel therapeutic agents. The broader family of benzoic acid derivatives has been explored for a range of biological activities, including anticancer properties. nih.gov The specific substitution pattern of this compound could lead to unique biological effects worthy of investigation.

Synthesis and Materials Science: Aromatic dicarboxylic acids are important monomers in the creation of polyesters and polyamides. The specific geometry and functionality of this compound could be exploited to synthesize polymers with tailored properties. Furthermore, compounds with multiple carboxylic acid groups are of interest in the development of metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs), which have applications in gas storage, catalysis, and as active materials in batteries. acs.org

Analogs and Their Applications: The study of analogs of this compound provides further insight into its potential. For instance, various substituted (carboxymethyl)benzoic acids are available for research purposes, indicating a demand for this structural motif in synthetic chemistry. sigmaaldrich.com The carboxymethyl group itself is utilized in various applications, such as in carboxymethyl chitosan (B1678972) coatings for food preservation, where it contributes to the material's physicochemical properties and bioactivity. nih.gov

The synthesis of related compounds, such as 2-nitro-3-methylbenzoic acid from m-toluic acid, provides a potential route to access precursors for this compound. google.comgoogle.com The chemical space around this molecule is rich with possibilities for creating new compounds with interesting properties. For example, the synthesis of 2-bromo-3-methylbenzoic acid is a documented procedure, and this bromo-derivative could potentially be converted to the target carboxymethyl compound through further synthetic steps. orgsyn.org

Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethyl)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-3-2-4-7(10(13)14)8(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPDETLIGYLUHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Carboxymethyl 3 Methylbenzoic Acid and Its Structural Analogs

General Synthetic Strategies for Substituted Benzoic Acids

The creation of substituted benzoic acids like the target compound relies on a toolbox of fundamental organic reactions. These strategies are broadly applicable and can be tailored to produce a wide array of benzoic acid derivatives.

Carboxylation Reactions

Carboxylation involves the introduction of a carboxyl group (-COOH) onto an aromatic ring. One classic method is the Grignard reaction, where an aryl halide is converted into an organomagnesium compound (Grignard reagent) and then treated with carbon dioxide, followed by acidic workup to yield the carboxylic acid. wikipedia.org For instance, bromobenzene (B47551) can be converted to phenylmagnesium bromide and subsequently carboxylated to form benzoic acid. wikipedia.org A more modern approach involves the direct carboxylation of aromatic compounds like toluene (B28343) using carbon dioxide in the presence of a catalytic system, which can offer a more environmentally friendly route to benzoic acids. google.com

Approaches Involving Nitration and Reduction Sequences

A common and powerful strategy for introducing substituents to specific positions on an aromatic ring is through nitration followed by reduction. The nitro group (-NO2) is a strong deactivating group and a meta-director, but its influence can be strategically harnessed. For the synthesis of precursors to the target compound, such as 2-nitro-3-methylbenzoic acid, m-methylbenzoic acid (m-toluic acid) can be nitrated. google.compatsnap.comgoogle.com The reaction of powdered m-methylbenzoic acid with nitric acid at low temperatures (-30 to -15 °C) has been shown to produce 2-nitro-3-methylbenzoic acid with high conversion rates and selectivity. google.compatsnap.com The resulting nitro-substituted benzoic acid can then undergo reduction of the nitro group to an amino group (-NH2), which can be further modified or removed.

Oxidative Synthesis Routes

The oxidation of alkyl groups attached to an aromatic ring is a direct and frequently used method for the synthesis of benzoic acids. libretexts.org Toluene and its derivatives, for example, can be oxidized to benzoic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or nitric acid. savemyexams.comwikipedia.orgacs.org The oxidation of xylenes (B1142099) can yield phthalic acids. google.com More environmentally benign methods are also being developed, such as using t-butyl hydroperoxide with microwave radiation or molecular oxygen with catalysts. google.comrsc.org These oxidative processes are fundamental in industrial chemistry for producing key aromatic carboxylic acids. rsc.org For instance, any alkyl group on a benzene (B151609) ring can typically be oxidized to a carboxylic acid group. libretexts.org

Synthesis of Homophthalic Acid (2-(Carboxymethyl)benzoic Acid) and its Relevance to the Target Compound

Homophthalic acid, or 2-(carboxymethyl)benzoic acid, is a crucial structural analog of the target compound, differing only by the absence of the methyl group at the 3-position. orgsyn.orgorgsyn.org Its synthesis provides valuable insights into methods for introducing the carboxymethyl group ortho to a carboxyl group on a benzene ring.

Homophthalic acid can be prepared through several routes, including the oxidation of indene (B144670) or α-indanone, the hydrolysis of o-carboxyphenylacetonitrile, or the reduction of phthalonic acid. orgsyn.orgorgsyn.org One established method involves the refluxing of 2a-thiohomophthalimide with a potassium hydroxide (B78521) solution. orgsyn.org Another approach is the oxidation of indene with chromic acid and sulfuric acid. orgsyn.org The Willgerodt reaction, starting from 2-acetylbenzoic acid, also yields homophthalic acid. wikipedia.org The study of these synthetic pathways for homophthalic acid is directly relevant to developing methods for 2-(carboxymethyl)-3-methylbenzoic acid.

Synthetic Routes for Introducing Carboxymethyl and Methyl Substituents

The specific placement of both a carboxymethyl and a methyl group on the benzoic acid core requires careful strategic planning. One approach could involve starting with a precursor that already contains the methyl group, such as 3-methylbenzoic acid, and then introducing the carboxymethyl group at the 2-position. This could potentially be achieved through methods analogous to those used for homophthalic acid synthesis, though the directing effects of the existing methyl and carboxyl groups would need to be considered.

Alternatively, a precursor with a different arrangement of functional groups could be utilized. For example, starting with a compound that can be converted into the carboxymethyl group, such as a methyl or halomethyl group, and then performing a carboxylation step. The synthesis of 2-bromo-3-methylbenzoic acid, for instance, provides a handle for further functionalization, potentially leading to the introduction of the carboxymethyl group. orgsyn.org

Derivatization from Precursors and Intermediates

The synthesis of complex substituted benzoic acids often proceeds through the derivatization of more readily available precursors and intermediates. Phthalides, which are lactones of 2-(hydroxymethyl)benzoic acid, are versatile intermediates in organic synthesis. thieme-connect.com They can be synthesized from benzoic acids and aldehydes via rhodium-catalyzed C-H activation and subsequent cyclization. thieme-connect.com Another route to phthalides involves the reaction of 2-formylbenzoic acid with β-keto acids. beilstein-journals.orgnih.gov These phthalide (B148349) structures could potentially be opened and further modified to yield the desired dicarboxylic acid structure.

Methylbenzoic acids, such as m-toluic acid, are common starting materials. google.compatsnap.com As previously mentioned, nitration of m-toluic acid gives 2-nitro-3-methylbenzoic acid, a key intermediate. google.compatsnap.comgoogle.com This nitro compound can then be subjected to a variety of transformations. For example, it can be esterified to protect the carboxylic acid before further reactions. prepchem.com The nitro group can be reduced to an amine, which can then be diazotized and replaced with other functional groups, or the entire amino group can be removed through deamination, providing a route to control the substitution pattern on the aromatic ring.

Chemical Reactivity and Transformation Pathways of 2 Carboxymethyl 3 Methylbenzoic Acid and Its Derivatives

Reactions Involving Carboxylic Acid Functionalities

The presence of two carboxylic acid groups in 2-(carboxymethyl)-3-methylbenzoic acid dictates a significant portion of its chemical reactivity. These groups can undergo reactions independently or in concert, leading to a diverse range of derivatives.

Esterification:

This compound can be converted to its corresponding esters through Fischer esterification. This acid-catalyzed reaction involves heating the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comtcu.edu For instance, reaction with methanol (B129727) would yield methyl 2-(methoxycarbonylmethyl)-3-methylbenzoate. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. masterorganicchemistry.comyoutube.com

The chemoselectivity of esterification can be influenced by the reaction conditions. For example, using dimethyl carbonate in the presence of a NaY faujasite catalyst has been shown to selectively esterify carboxylic acids while preserving other functional groups like hydroxyl groups. nih.gov

Amidation:

Similar to esterification, both carboxylic acid groups can be converted to amides by reacting with amines. This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling reagent. A direct reaction between a carboxylic acid and an amine is possible but often requires high temperatures. youtube.com For instance, reaction with methylamine (B109427) would lead to the formation of the corresponding bis-amide. youtube.com More contemporary methods for amidation aim for better atom economy and avoid harsh reagents. nih.gov

The following table summarizes the products of esterification and amidation reactions:

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methanol/H+ | Methyl 2-(methoxycarbonylmethyl)-3-methylbenzoate | Esterification |

| This compound | Ammonia | 2-(2-Amino-2-oxoethyl)-3-methylbenzoic acid / 2-(Carboxymethyl)-3-methylbenzamide / 2,2'-(3-methyl-1,2-phenylene)diacetamide | Amidation |

| This compound | Thionyl chloride, then excess amine | Corresponding bis-amide | Amidation |

The proximate positioning of the carboxymethyl and benzoic acid functionalities allows for intramolecular cyclization reactions, a key pathway to forming heterocyclic structures. Under acidic conditions, such as in the presence of a Brønsted acid, the carboxylic acid groups can react with each other or with other parts of the molecule. rsc.org For example, heating this compound could potentially lead to the formation of a six-membered anhydride (B1165640) ring.

A significant transformation is the formation of isochromanone derivatives. This can occur through the reduction of one of the carboxylic acid groups to an alcohol, followed by an intramolecular esterification (lactonization). Alternatively, specific reagents can promote cyclization. For instance, the synthesis of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid involves the reaction of 2(3H)-benzoxazolone with phthalide (B148349), showcasing a related intramolecular cyclization process. researchgate.net Research on related compounds, such as arylpropargyl amides, demonstrates that intramolecular cyclization can be induced by heat or base to form complex polycyclic systems. rsc.org Furthermore, studies on the cyclization of 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines in triflic acid highlight the utility of strong acids in promoting intramolecular electrophilic aromatic substitution to form tricyclic compounds. researchgate.net

As a dicarboxylic acid, this compound readily reacts with bases to form salts. With one equivalent of a base like sodium hydroxide (B78521), it can form a monosodium salt, and with two equivalents, a disodium (B8443419) salt. These salts are generally more water-soluble than the parent acid. Carboxylic acids can react with both inorganic and organic bases. nih.gov

The carboxylate groups are also excellent ligands for metal ions, leading to the formation of coordination compounds. Dicarboxylic acids can act as versatile ligands, coordinating to metal centers in various modes, including monodentate, chelate, and bridging fashions. mdpi.com This can result in the formation of mono-, di-, tri-, or tetranuclear metal complexes. The specific coordination mode depends on the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. mdpi.com

Reactions of the Aromatic Ring and Alkyl Substituent

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The rate and regioselectivity of these reactions are governed by the directing effects of the existing substituents: the carboxymethyl group (-CH₂COOH) and the methyl group (-CH₃).

The general mechanism for EAS involves two steps: the initial attack of the aromatic ring on the electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The following table outlines potential electrophilic aromatic substitution reactions:

| Reaction | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Isomeric nitro-2-(carboxymethyl)-3-methylbenzoic acids |

| Bromination | Br₂, FeBr₃ | Isomeric bromo-2-(carboxymethyl)-3-methylbenzoic acids |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Isomeric acyl-2-(carboxymethyl)-3-methylbenzoic acids |

The methyl group attached to the benzene (B151609) ring can also undergo chemical transformations. One common reaction is free-radical halogenation, which occurs under UV light or at high temperatures. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would lead to the formation of 2-(carboxymethyl)-3-(bromomethyl)benzoic acid. This benzylic bromide is a versatile intermediate that can be converted to other functional groups through nucleophilic substitution reactions.

Advanced Spectroscopic and Chromatographic Characterization of 2 Carboxymethyl 3 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For 2-(Carboxymethyl)-3-methylbenzoic acid, the ¹H and ¹³C NMR spectra are predicted based on the analysis of structurally similar compounds, such as homophthalic acid (2-(carboxymethyl)benzoic acid) and 3-methylphthalic acid. chemicalbook.comresearchgate.netnih.gov

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing carboxylic acid groups and the electron-donating methyl group. The protons on the benzene (B151609) ring are anticipated to appear as a complex multiplet pattern in the range of 7.0-8.0 ppm. The methylene protons of the carboxymethyl group would likely produce a singlet around 3.6-4.0 ppm. The methyl protons are expected to be observed as a singlet at approximately 2.3-2.5 ppm. The acidic protons of the two carboxyl groups would appear as broad singlets at a downfield chemical shift, typically above 10 ppm, and their observation may depend on the solvent used. chemicalbook.comhmdb.ca

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the two carboxylic acid carbons, the aromatic carbons, the methylene carbon, and the methyl carbon. The carbonyl carbons of the two carboxylic acid groups are predicted to resonate at the most downfield region, around 168-175 ppm. docbrown.info The aromatic carbons would display a series of signals between 125-140 ppm. The methylene carbon of the carboxymethyl group is anticipated to appear around 40-45 ppm, while the methyl carbon signal would be observed at approximately 20-25 ppm. rsc.orgrsc.org

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.0-8.0 | Multiplet | Aromatic protons |

| ¹H | 3.6-4.0 | Singlet | Methylene (-CH₂) protons |

| ¹H | 2.3-2.5 | Singlet | Methyl (-CH₃) protons |

| ¹H | >10 | Broad Singlet | Carboxylic acid (-COOH) protons |

| ¹³C | 168-175 | Singlet | Carboxylic acid carbons |

| ¹³C | 125-140 | Multiple Singlets | Aromatic carbons |

| ¹³C | 40-45 | Singlet | Methylene (-CH₂) carbon |

| ¹³C | 20-25 | Singlet | Methyl (-CH₃) carbon |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and aromatic functionalities. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. rsc.orgspectroscopyonline.com The C=O stretching vibration of the carboxylic acid groups is expected to appear as a strong, sharp band around 1700-1725 cm⁻¹. spectroscopyonline.com The C-O stretching and O-H bending vibrations are predicted to be in the 1200-1300 cm⁻¹ and 900-950 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will likely be observed in the 1450-1600 cm⁻¹ range. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the Raman spectrum would also be characterized by the vibrations of the carboxylic acid and aromatic groups. The symmetric C=O stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing mode, are expected to produce strong signals. The C-H stretching vibrations of the aromatic ring and the methyl group will also be observable.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound

| Spectroscopy | Frequency Range (cm⁻¹) | Assignment |

| IR | 2500-3300 | O-H stretch (carboxylic acid dimer) |

| IR | 1700-1725 | C=O stretch (carboxylic acid) |

| IR | 1450-1600 | C=C stretch (aromatic) |

| IR | 1200-1300 | C-O stretch |

| IR | 900-950 | O-H bend |

| Raman | ~1650 | C=O stretch |

| Raman | ~1000 | Aromatic ring breathing |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Benzoic acid and its derivatives typically exhibit two main absorption bands in the UV region. nih.gov For this compound, a strong absorption band (the E-band) is predicted to appear around 200-220 nm, and a weaker band (the B-band) is expected in the range of 270-290 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.

Interactive Data Table: Predicted UV-Vis Spectroscopy Data for this compound

| Band | Predicted λmax (nm) | Transition |

| E-band | 200-220 | π → π |

| B-band | 270-290 | π → π |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀O₄), the molecular weight is 194.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 194. A common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (-OH) to give an [M-17]⁺ peak, and the loss of a carboxyl group (-COOH) to give an [M-45]⁺ peak. nih.govsci-hub.se The loss of water ([M-18]⁺) from the molecular ion is also possible. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Identity |

| 194 | [C₁₀H₁₀O₄]⁺ | Molecular Ion |

| 177 | [C₁₀H₉O₃]⁺ | [M-OH]⁺ |

| 149 | [C₉H₉O₂]⁺ | [M-COOH]⁺ |

| 176 | [C₁₀H₈O₃]⁺ | [M-H₂O]⁺ |

Advanced Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation, identification, and quantification of this compound from complex mixtures, such as reaction media or biological matrices. The choice of technique depends on the analyte's physicochemical properties, the sample matrix, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of non-volatile and thermally labile compounds like this compound. These methods offer high resolution, sensitivity, and speed.

The separation is typically achieved on a reversed-phase column where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture. For acidic compounds like this compound, the pH of the mobile phase is a critical parameter. It is usually maintained at a low pH (around 2-3) using an acid modifier like phosphoric acid or formic acid. This suppresses the ionization of the carboxylic acid groups, leading to better retention and peak shape.

UPLC, with its use of smaller particle size columns (sub-2 µm), allows for faster analysis times and improved resolution compared to traditional HPLC. sielc.com

Detailed Research Findings:

While specific studies on this compound are not extensively documented in publicly available literature, the analysis of structurally similar compounds like 3-methylbenzoic acid provides a strong basis for method development. sielc.com For instance, a reverse-phase HPLC method for 3-methylbenzoic acid utilizes a mobile phase of acetonitrile (B52724) and water with phosphoric acid. sielc.com This method can be adapted for this compound, likely requiring optimization of the mobile phase gradient to achieve adequate separation from potential impurities. The presence of the additional carboxymethyl group would make the molecule more polar, which might necessitate a lower percentage of the organic modifier in the mobile phase for sufficient retention on a C18 column.

Table 1: Illustrative HPLC/UPLC Method Parameters for this compound Analysis

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (gradient) | Acetonitrile:Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 230 nm | UV at 230 nm |

| Injection Volume | 10 µL | 2 µL |

| Column Temp. | 30 °C | 40 °C |

Note: This data is illustrative and based on methods for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. nih.gov However, due to the low volatility and thermal lability of carboxylic acids, derivatization is a mandatory step to convert this compound into a more volatile and thermally stable derivative.

Common derivatization reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane. The resulting trimethylsilyl (B98337) esters or methyl esters are much more volatile and can be readily analyzed by GC-MS. nih.govresearchgate.net The mass spectrometer provides detailed structural information, allowing for unambiguous identification of the compound.

Detailed Research Findings:

Studies on the GC-MS analysis of benzoic acid and other aromatic carboxylic acids have demonstrated the effectiveness of this technique following derivatization. nih.govresearchgate.net For example, the analysis of benzoic acid in biological samples has been successfully performed by converting it to its trimethylsilyl derivative. nih.gov A similar approach would be applicable to this compound, where both carboxylic acid groups would be derivatized. The mass spectrum of the derivatized compound would be expected to show characteristic fragments corresponding to the loss of methyl or trimethylsilyl groups, as well as fragments indicative of the aromatic ring structure.

Table 2: Hypothetical GC-MS Method Parameters for Derivatized this compound

| Parameter | Value |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (hold 5 min) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Note: This data is hypothetical and based on general methods for related analytes.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, low solvent consumption, and versatility in detection methods. It can be used for the identification and quantification of this compound.

For the HPTLC analysis of acidic compounds, silica (B1680970) gel plates are commonly used as the stationary phase. The mobile phase typically consists of a mixture of a nonpolar solvent, a more polar solvent, and a small amount of an acid (e.g., acetic acid or formic acid) to suppress the ionization of the analyte and reduce tailing.

Detailed Research Findings:

Table 3: Potential HPTLC Method Parameters for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | HPTLC silica gel 60 F254 plates |

| Mobile Phase | Toluene (B28343):Ethyl Acetate:Formic Acid (e.g., 5:4:1, v/v/v) |

| Application | Bandwise application using an automated applicator |

| Development | In a saturated twin-trough chamber |

| Detection | Densitometric scanning at 230 nm |

Note: This data is illustrative and based on general HPTLC principles for acidic compounds.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of charged species like this compound in its deprotonated form. CE offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. nih.govubaya.ac.id

In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. At a pH above the pKa values of the carboxylic acid groups, the analyte will be negatively charged and migrate towards the anode. However, due to the strong electroosmotic flow (EOF) in bare fused-silica capillaries, all species are typically carried towards the cathode, with anions eluting last.

Detailed Research Findings:

Numerous studies have demonstrated the successful application of CE for the separation of benzoic acid derivatives and other organic acids. nih.govresearchgate.net The separation of these compounds is highly dependent on the pH and composition of the BGE. For instance, a borate (B1201080) buffer at a pH around 9 is commonly used. nih.gov To optimize the separation of closely related acids, additives such as organic modifiers (e.g., methanol) or cyclodextrins can be incorporated into the BGE. researchgate.net For this compound, a CZE method would likely involve a basic buffer to ensure full ionization of both carboxylic acid groups, leading to a high charge-to-size ratio and efficient separation.

Table 4: Prospective Capillary Electrophoresis Method Parameters for this compound

| Parameter | Value |

|---|---|

| Capillary | Fused-silica (e.g., 50 µm i.d., 60 cm total length) |

| Background Electrolyte | 25 mM Sodium Borate buffer, pH 9.2 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm |

Note: This data is prospective and based on established CE methods for similar analytes.

Computational and Theoretical Chemistry Insights into 2 Carboxymethyl 3 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of a molecular system. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net For 2-(Carboxymethyl)-3-methylbenzoic acid, geometry optimization would be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). nih.gov This process calculates the lowest energy arrangement of the atoms, providing a stable, optimized three-dimensional structure. vjst.vn The output of this optimization includes precise predictions of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's spatial configuration. These theoretical parameters can be compared with experimental data, such as those from X-ray crystallography, to validate the chosen computational model. jocpr.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT This table illustrates the type of data obtained from DFT calculations. Actual values would be determined by a specific computational study.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (Carboxyl 1) | Value in Angstroms (Å) |

| Bond Length | C-O (Carboxyl 1) | Value in Angstroms (Å) |

| Bond Length | O-H (Carboxyl 1) | Value in Angstroms (Å) |

| Bond Length | C=O (Carboxyl 2) | Value in Angstroms (Å) |

| Bond Angle | O=C-O (Carboxyl 1) | Value in Degrees (°) |

| Dihedral Angle | C-C-C-C (Aromatic Ring) | Value in Degrees (°) |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table shows representative data derived from FMO analysis. Specific values are subject to the computational method used.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Calculated Energy |

| LUMO Energy | Calculated Energy |

| HOMO-LUMO Energy Gap (ΔE) | Calculated Energy Difference |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These typically correspond to lone pairs on electronegative atoms like oxygen. Blue regions signify positive electrostatic potential, which are electron-poor and prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net The MEP map for this compound would highlight the acidic protons of the two carboxyl groups as positive regions and the carbonyl oxygen atoms as negative centers, providing a clear guide to its intermolecular interaction sites. researchgate.net

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. jocpr.com By calculating the harmonic frequencies at the optimized geometry, a theoretical vibrational spectrum can be generated. nih.gov These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental spectra. jocpr.com This analysis enables the unambiguous assignment of specific vibrational modes, such as the characteristic C=O and O-H stretching of the carboxylic acid groups, and the various C-H and C-C vibrations of the aromatic ring and alkyl substituents. mdpi.com

Table 3: Example of Theoretical Vibrational Frequencies for this compound This table provides an example of how theoretical vibrational data is presented. The assignments and wavenumbers are illustrative.

| Vibrational Mode | Assignment | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| ν(O-H) | Carboxylic Acid OH Stretch | ~3400-3600 |

| ν(C=O) | Carboxylic Acid C=O Stretch | ~1700-1750 |

| ν(C-C) | Aromatic Ring Stretch | ~1400-1600 |

| δ(C-H) | Methyl Group Bend | ~1375-1450 |

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict the NMR chemical shifts (δ) for isotopes like ¹H and ¹³C. researchgate.netresearchgate.net Theoretical isotropic shielding values are calculated for each nucleus in the optimized molecular structure. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net The predicted NMR spectra for this compound can aid in the interpretation of experimental data, helping to assign specific resonances to the corresponding hydrogen and carbon atoms in the molecule, including those of the aromatic ring, the methyl group, the methylene (B1212753) bridge, and the two carboxyl groups.

Industrial and Synthetic Applications of 2 Carboxymethyl 3 Methylbenzoic Acid Analogs

Role as Chemical Intermediates in Fine Chemical Synthesis

Substituted benzoic and phenylacetic acid derivatives are fundamental intermediates in the fine chemicals industry, crucial for the synthesis of a wide array of high-value products, including pharmaceuticals, agrochemicals, dyes, and fragrances. The structural motif of a carboxylated aromatic ring, often with additional functional groups, provides a versatile scaffold for molecular elaboration.

For instance, phenylacetic acid and its derivatives are direct precursors in the production of several important pharmaceuticals. Notably, phenylacetic acid is used in the industrial production of Penicillin G and the non-steroidal anti-inflammatory drug (NSAID) diclofenac wikipedia.org. The synthesis of more complex derivatives often involves standard organic transformations. For example, substituted phenylacetic acids can be prepared through methods like the Palladium-catalyzed Suzuki coupling reaction, which allows for the creation of a Csp2-Csp3 bond between a boronic acid and an alkyl halide inventivapharma.com.

Another relevant class of intermediates are amino-substituted benzoic acids. For example, 2-amino-3-methylbenzoic acid is synthesized from m-methylbenzoic acid through a sequence of nitration and subsequent hydrogenation reduction reactions. This amino derivative can then undergo further reactions, such as chlorination, to produce compounds like 2-amino-3-methyl-5-chlorobenzoic acid, which are valuable intermediates in organic synthesis nih.gov. The presence of the carboxymethyl group in analogs of 2-(carboxymethyl)-3-methylbenzoic acid introduces an additional reaction site, enhancing their utility as intermediates for creating polyfunctional molecules.

Table 1: Examples of Fine Chemicals Synthesized from Benzoic and Phenylacetic Acid Analogs

| Precursor Analog | Synthetic Application/Product | Reference |

| Phenylacetic acid | Penicillin G, Diclofenac | wikipedia.org |

| Substituted Phenylacetic acids | Aldose Reductase Inhibitors | nih.gov |

| m-Methylbenzoic acid | Intermediate for 2-amino-3-methyl-5-chlorobenzoic acid | |

| Halogenated Benzoic acids | Precursors for agrochemicals and pharmaceuticals |

Precursors for Specialized Reagents and Building Blocks

The unique structure of this compound analogs makes them valuable precursors for specialized reagents and building blocks in organic synthesis. The differential reactivity of the benzoic acid and phenylacetic acid moieties can be exploited for selective chemical modifications, leading to the construction of complex molecular architectures.

Substituted benzyloxyphenylacetic acids have been synthesized and evaluated as aldose reductase inhibitors, demonstrating the role of these structures as building blocks for biologically active molecules nih.gov. The synthesis of these compounds often starts from simpler substituted benzoic or phenylacetic acids, which are then elaborated through multi-step sequences. The methylene (B1212753) spacer between the aromatic core and the acidic function, as present in the carboxymethyl group, has been shown to be critical for the biological activity in some cases nih.gov.

The preparation of substituted phenylacetic acid derivatives can be achieved through various synthetic routes. One process involves the reaction of sulfonyloxy-activated hydroxyacetic acid derivatives with aromatic compounds google.com. This highlights the use of activated acetic acid moieties to introduce the carboxymethyl group onto an aromatic ring, creating valuable building blocks for further synthesis. These phenylacetic acid derivatives are described as important starting materials for preparing pesticides google.com.

Applications in Material Science

Derivatives of benzoic acid have found applications in material science, particularly in imaging and recording technologies. While direct applications of this compound in this field are not widely documented, its analogs with specific functional groups exhibit properties suitable for specialized materials.

One notable application is the use of benzoic acid derivatives as luminescent sublimation dyes in the cyanoacrylate fuming process for developing latent fingerprints umich.eduumich.edu. In this forensic science technique, compounds like 2-hydroxybenzoic acid (salicylic acid) and 2-aminobenzoic acid (anthranilic acid) are co-sublimed with cyanoacrylate. These derivatives preferentially stain the resulting polymer, rendering the fingerprint fluorescent under UV light umich.eduumich.edu. The sublimation temperatures of these benzoic acid derivatives are compatible with the heat-accelerated fuming process, making them effective for this single-step visualization method umich.eduumich.edu. The photophysical properties of these molecules are key to their function, and the substitution pattern on the benzoic acid ring plays a crucial role in determining their absorption and emission characteristics researchgate.netresearchgate.net.

Additionally, patents describe the use of various organic compounds, including long-chain fatty acids and other organic acids, in heat-developable photographic materials to act as stabilizers or in other capacities google.com. While not specifying dicarboxylic acids of this type, it points to the general utility of carboxylate-containing organic molecules in such materials.

Catalytic Roles of Related Carboxylate Compounds

The dicarboxylate structure of this compound makes its analogs excellent candidates for use as organic linkers in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials, formed by the self-assembly of metal ions and organic ligands, can exhibit significant catalytic activity.

These CP and MOF catalysts have been successfully employed in reactions such as:

Knoevenagel Condensation: The condensation of aldehydes or ketones with active methylene compounds. Cadmium-based CPs have been shown to catalyze this reaction efficiently nih.gov. Zinc-based CPs with polyaromatic carboxylate ligands have also been used for tandem deacetalization–Knoevenagel reactions mdpi.com.

Henry Reaction: The reaction between a nitroalkane and an aldehyde or ketone. A Zn(II)-based coordination polymer with a biphenyl-dicarboxylate linker has been reported as an effective and recyclable catalyst for this C-C bond-forming reaction nih.govacs.org.

Cyanosilylation: The addition of trimethylsilyl (B98337) cyanide to aldehydes. A zinc(II) coordination polymer derived from a tetracarboxylate linker has shown high activity as a recoverable heterogeneous catalyst for this process semanticscholar.org.

The catalytic performance of these materials is often attributed to the high density of accessible Lewis acid sites on the catalyst surface and the structural features of the framework that allow for substrate accessibility nih.govsemanticscholar.org. The ability to tune the properties of the catalyst by modifying the structure of the dicarboxylate linker or the metal ion makes this a promising area of research.

Table 2: Catalytic Applications of Coordination Polymers with Dicarboxylate Ligands

| Metal Ion | Dicarboxylate Ligand Type | Catalyzed Reaction | Reference |

| Zn(II) | Biphenyl-dicarboxylate | Henry Reaction | nih.govacs.org |

| Cd(II) | 1,2-benzenedicarboxylate derivative | Knoevenagel Condensation | nih.gov |

| Zn(II) | Tetracarboxylate | Cyanosilylation of Aldehydes | semanticscholar.org |

| Zn(II) | Polyaromatic Carboxylate | Tandem Deacetalization–Knoevenagel Reaction | mdpi.com |

| Co(II) | Naphthalene Dicarboxylate | Henry and Knoevenagel Condensation | acs.org |

Future Research Directions and Advanced Methodological Integration

Development of Novel and Efficient Synthetic Routes for 2-(Carboxymethyl)-3-methylbenzoic Acid

The development of efficient and scalable synthetic routes is fundamental to enabling extensive research and eventual application of this compound. While classical methods for the synthesis of related homophthalic acid derivatives exist, future research should focus on modern, high-yield, and versatile synthetic strategies.

One promising avenue is the exploration of transition-metal-catalyzed carboxylation reactions. For instance, palladium- or nickel-catalyzed carboxylation of a suitably substituted benzyl halide or triflate could provide a direct and efficient route to the carboxymethyl group. Another approach could involve the ortho-lithiation of 3-methylbenzoic acid derivatives, followed by reaction with a carbon dioxide equivalent to introduce the carboxymethyl moiety.

| Potential Synthetic Approach | Key Transformation | Anticipated Advantages |

| Transition-Metal Catalysis | Palladium or Nickel-catalyzed carboxylation | High functional group tolerance, milder reaction conditions |

| Directed Ortho-Metalation | Lithiation followed by quenching with CO2 | Regioselective functionalization |

| Indanone-based Synthesis | Oxidation of a methyl-substituted indanone derivative | Access to a variety of substituted analogs |

| One-Pot Reactions | Tandem reaction sequences | Reduced waste, improved time and resource efficiency |

Advanced Spectroscopic-Computational Correlations for Detailed Molecular Understanding

A comprehensive understanding of the molecular structure and properties of this compound is crucial for predicting its behavior and designing applications. Future research should integrate advanced spectroscopic techniques with high-level computational methods.

Spectroscopic investigations using Fourier-transform infrared (FTIR) and both ¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy will be essential for structural elucidation. bohrium.comucl.ac.uk Of particular interest will be the study of intramolecular hydrogen bonding between the two carboxylic acid groups and how this influences the compound's conformation and reactivity. Studies on similar substituted benzoic acids have shown that self-association into hydrogen-bonded dimers is common in apolar solvents, a phenomenon that could be investigated for this molecule. acs.orgucl.ac.uk

Computational studies employing Density Functional Theory (DFT) will be invaluable for correlating experimental spectroscopic data with theoretical models. journals.co.za DFT calculations can predict vibrational frequencies, NMR chemical shifts, and electronic properties, providing a deeper understanding of the molecule's structure and reactivity. journals.co.zaresearchgate.net Such computational models can also be used to explore the conformational landscape of the molecule and the energetic barriers to rotation around the single bonds.

| Methodology | Information Gained | Significance |

| FTIR Spectroscopy | Vibrational modes of functional groups, hydrogen bonding | Understanding of molecular interactions and conformation |

| ¹H and ¹³C NMR Spectroscopy | Chemical environment of protons and carbons | Definitive structural elucidation |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, predicted spectra | Correlation with experimental data, predictive power |

| Molecular Dynamics (MD) Simulations | Behavior in solution, self-association dynamics | Insight into intermolecular interactions and solution-state structure |

Exploration of New Biological Targets and Mechanisms beyond Current Discoveries

The structural motif of benzoic acid is present in numerous biologically active compounds, suggesting that this compound could possess interesting pharmacological properties. nih.govresearchgate.net Future research should systematically screen this compound against a wide range of biological targets.

Given that many benzoic acid derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities, these are logical starting points for investigation. nih.govresearchgate.net For instance, the compound could be tested for its ability to inhibit key enzymes in pathogenic bacteria or fungi. Its potential as an anti-inflammatory agent could be assessed by examining its effect on inflammatory pathways in cell-based assays.

Furthermore, the dicarboxylic acid structure might allow the molecule to act as a chelating agent for metal ions, which could be relevant for targeting metalloenzymes or mitigating metal-induced oxidative stress. Molecular docking studies could be employed as an initial in silico screening method to predict the binding affinity of this compound to the active sites of various protein targets, helping to prioritize experimental testing. nih.gov

Integration of Green Chemistry Principles in Synthesis and Application Development

Adherence to the principles of green chemistry is now a critical aspect of modern chemical research. Future work on this compound should prioritize environmentally benign methodologies.

In the context of synthesis, this includes the use of renewable starting materials, the selection of non-toxic and biodegradable solvents, and the development of catalytic reactions that minimize waste. rsc.orgmdpi.com For example, exploring synthetic routes that utilize biomass-derived precursors would be a significant step towards sustainability. rsc.org The use of solid acid catalysts, which can be easily recovered and reused, is another green alternative to traditional homogeneous acid catalysts. mdpi.comresearchgate.net

In terms of applications, research could focus on developing this compound as a building block for biodegradable polymers or as a component in environmentally friendly formulations. The principles of atom economy and energy efficiency should guide the design of all synthetic and application-oriented studies.

| Green Chemistry Principle | Application to this compound |

| Use of Renewable Feedstocks | Exploring synthesis from biomass-derived platform chemicals. rsc.org |

| Safer Solvents and Auxiliaries | Employing water or other green solvents in synthesis and processing. |

| Catalysis | Utilizing recyclable heterogeneous catalysts to minimize waste. mdpi.comresearchgate.net |

| Design for Degradation | Investigating the biodegradability of the compound and its derivatives. |

Interdisciplinary Research with Materials Science and Biotechnology for Novel Applications

The unique structure of this compound, with its two carboxylic acid groups and substituted aromatic ring, makes it an attractive candidate for applications in materials science and biotechnology.

In materials science, the dicarboxylic acid functionality allows it to be used as a monomer for the synthesis of polyesters and polyamides with potentially novel properties. The rigid aromatic core and the methyl substituent could influence the thermal and mechanical properties of the resulting polymers. Additionally, the carboxylic acid groups can be used to functionalize nanoparticles, creating stable and dispersible nanomaterials for various applications. nih.gov

In the realm of biotechnology, this compound could be investigated as a linker molecule for the conjugation of biomolecules, such as proteins or nucleic acids, to surfaces or other molecules. Its potential for biological activity also opens doors for its use in the development of new drug delivery systems or as a precursor for the synthesis of more complex pharmaceutical agents. The biosynthesis of aminobenzoic acid derivatives from simple carbon sources has been explored, suggesting a future possibility for the biotechnological production of this and related compounds. mdpi.comresearchgate.net

Q & A

Q. What are the recommended laboratory-scale synthesis methods for 2-(Carboxymethyl)-3-methylbenzoic acid?

- Methodological Answer : A common approach involves coupling a carboxymethyl group to a 3-methylbenzoic acid backbone. For example, thioglycolic acid can react with a suitable benzoic acid derivative in methanol under reflux, followed by solvent removal and crystallization (as seen in analogous syntheses) . Optimization may include adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of precursor to thioglycolic acid) and reaction time (3–4 hours at room temperature). Purification via recrystallization from water or ethanol is recommended to isolate high-purity crystals .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the positions of the carboxymethyl and methyl groups. For instance, the methyl group at position 3 and carboxymethyl at position 2 produce distinct splitting patterns .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98% as per industrial standards) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode can verify the molecular ion peak (expected m/z for : 218.19) .

Q. What solvents and conditions are optimal for solubility studies of this compound?

- Methodological Answer :

- Polar Solvents : Dissolves readily in methanol, ethanol, and DMSO due to its carboxylic acid groups.

- Aqueous Solutions : Partially soluble in water at neutral pH; solubility increases under basic conditions (e.g., pH > 10 via NaOH) due to deprotonation .

- Experimental Table :

| Solvent | Solubility (mg/mL, 25°C) | Notes |

|---|---|---|

| Methanol | 45–50 | Preferred for reactions |

| Water (pH 7) | 5–7 | Limited solubility |

Advanced Research Questions

Q. How do substituents like carboxymethyl groups influence electrophilic aromatic substitution (EAS) reactivity?

- Methodological Answer : The carboxymethyl group () is electron-withdrawing via inductive effects, directing EAS to meta/para positions relative to itself. Computational modeling (e.g., DFT calculations) can quantify substituent effects:

- Hammett Constants : The effect of () predicts reduced reactivity compared to unsubstituted benzoic acid .

- Experimental Validation : Perform nitration (HNO/HSO) or halogenation (Br/FeBr) to confirm regioselectivity .

Q. How can conflicting data on biological activity be resolved?

- Methodological Answer :

- Dose-Response Studies : Test the compound across a wide concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., antiproliferative effects on cancer lines) to identify IC values .

- Metabolite Screening : Use LC-MS/MS to rule out degradation products interfering with bioactivity measurements .

- Structural Analog Comparison : Compare results with derivatives (e.g., 3-methylbenzoic acid lacking the carboxymethyl group) to isolate the functional group’s contribution .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the carboxylate group’s affinity for active-site arginine residues .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 1.2 ± 0.3, indicating moderate lipophilicity) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Reproduce Conditions : Ensure identical instrumentation (e.g., DSC for melting points) and calibration standards. For example, a reported mp of 181°C for a brominated analog may vary due to polymorphic forms.

- Cross-Validate Techniques : Compare IR spectra (e.g., carbonyl stretch at ~1700 cm) with computational simulations (Gaussian 16) to confirm assignments .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.